Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
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Overview
Description
Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that belongs to the thiazepane family. This compound is characterized by its unique structure, which includes a thiazepane ring, a thiophene group, and a benzoate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, followed by the introduction of the thiophene group and the benzoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone
- (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone
- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
Uniqueness
Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, as it can offer different reactivity and functionality compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(15-7-4-11-25-15)26(22,23)12-10-19/h2-7,11,16H,8-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJBEDPVTAUEBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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